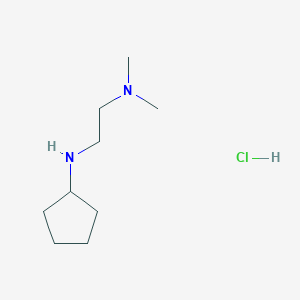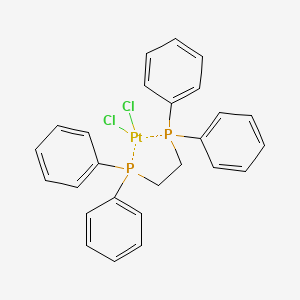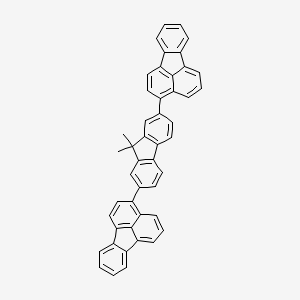
Methyl 3-(benzyloxy)-5-bromopicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzyloxy)-5-bromopicolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 5-position, a benzyloxy group at the 3-position, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-bromopicolinate typically involves the bromination of picolinic acid derivatives followed by esterification and benzyloxy substitution. One common method involves the following steps:
Bromination: Picolinic acid is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated picolinic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Benzyloxy Substitution: The final step involves the substitution of a hydroxyl group with a benzyloxy group using benzyl alcohol and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, as well as automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(benzyloxy)-5-bromopicolinate undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: De-brominated picolinate esters.
Substitution: Various substituted picolinate esters depending on the nucleophile used.
科学的研究の応用
Methyl 3-(benzyloxy)-5-bromopicolinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of Methyl 3-(benzyloxy)-5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The methyl ester group can facilitate cellular uptake and improve the compound’s bioavailability.
類似化合物との比較
Similar Compounds
Methyl 3-(benzyloxy)-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-fluoropicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-iodopicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(benzyloxy)-5-bromopicolinate is unique due to the specific electronic and steric effects imparted by the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
特性
分子式 |
C14H12BrNO3 |
|---|---|
分子量 |
322.15 g/mol |
IUPAC名 |
methyl 5-bromo-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)13-12(7-11(15)8-16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
SSCRFKYQCJJYAJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

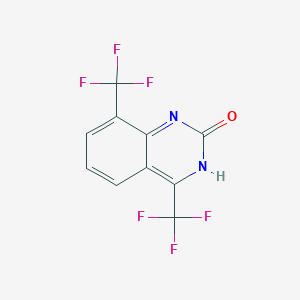
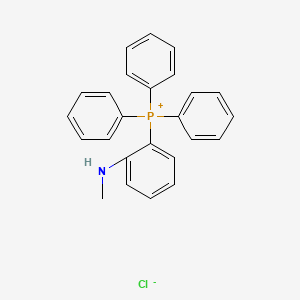

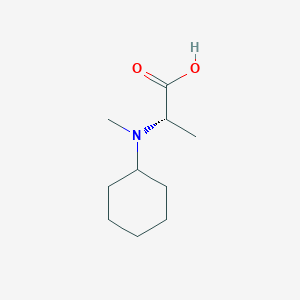
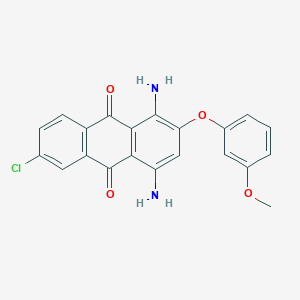
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
